

Application of Iprovalicarb-d8 in Pesticide Monitoring

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Compound of Interest		
Compound Name:	Iprovalicarb-d8	
Cat. No.:	B15559633	Get Quote

Introduction

Iprovalicarb is a carbamate fungicide widely used to control oomycete pathogens, such as downy mildew and late blight, in various crops like grapes and tomatoes.[1] Monitoring its residues in food and environmental samples is crucial to ensure consumer safety and environmental protection. The use of a stable isotope-labeled internal standard, such as **Iprovalicarb-d8**, is the gold standard for accurate quantification in complex matrices using isotope dilution mass spectrometry (ID-MS).[2][3][4] This technique significantly improves the accuracy and precision of analytical measurements by correcting for matrix effects and variations in sample preparation and instrument response.[3][5]

Iprovalicarb-d8, a deuterated analog of Iprovalicarb, is an ideal internal standard as it shares identical chemical and physical properties with the parent compound, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation. However, its increased mass allows for distinct detection by a mass spectrometer.

Application Notes

The primary application of **Iprovalicarb-d8** is as an internal standard for the quantitative analysis of Iprovalicarb residues in various matrices, including:

- Agricultural Products: Fruits (e.g., grapes, tomatoes), vegetables, and processed foods.
- Environmental Samples: Soil, water, and sediment.



The use of **Iprovalicarb-d8** in conjunction with techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides high sensitivity and selectivity for residue analysis.

Experimental Protocols

A widely used and effective method for extracting pesticide residues from various food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7] The following protocol is a representative example for the analysis of Iprovalicarb in tomatoes using **Iprovalicarb-d8** as an internal standard.

- 1. Sample Preparation (QuEChERS Extraction)
- Homogenize a representative sample of the matrix (e.g., 10-15 g of tomato).
- Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of acetonitrile.
- Spike the sample with a known concentration of **Iprovalicarb-d8** internal standard solution.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at ≥ 3000 rpm for 5 minutes.
- 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
- Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine -PSA).
- Vortex for 30 seconds.
- Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.



• The resulting supernatant is ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Column: A C18 reversed-phase column is commonly used.[8][9]
- Mobile Phase: A gradient of methanol and water containing a modifier like ammonium formate is often employed.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.[9]
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Iprovalicarb and **Iprovalicarb-d8** are monitored.

Illustrative LC-MS/MS Parameters for Iprovalicarb

Parameter	Value	
Column	C18 (e.g., 100 mm x 2.1 mm, 1.8 μm)	
Mobile Phase A	Water with 0.1% Formic Acid	
Mobile Phase B	Methanol with 0.1% Formic Acid	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Ionization Mode	ESI Positive	
MRM Transitions	Iprovalicarb: 321 > 119 (Quantifier), 321 > 203 (Qualifier)[9][10]	
Iprovalicarb-d8	Predicted: 329 > 127 (Quantifier), 329 > 211 (Qualifier)	

Note: The MRM transitions for **Iprovalicarb-d8** are predicted and should be optimized experimentally.



Data Presentation

The following table summarizes typical performance data for Iprovalicarb analysis in various matrices. The use of **Iprovalicarb-d8** as an internal standard is expected to yield similar or improved performance.

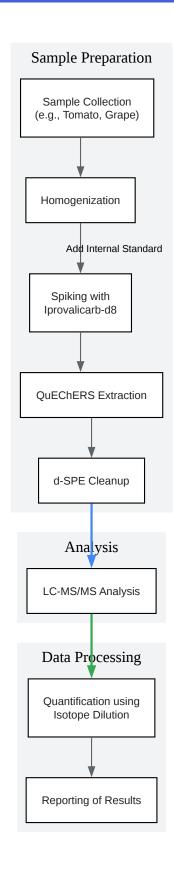
Table 1: Performance Characteristics of Iprovalicarb Analytical Methods

Matrix	Method	LOQ (mg/kg)	Recovery (%)	RSD (%)	Reference
Tomato	LC-MS/MS	0.01	85-100	< 10	[1]
Grapes	LC-MS/MS	0.05	84-97	< 10	[1]
Cucumber	LC-MS/MS	0.01	-	-	[11]
Soil	HPLC	0.05 ppm	84.3	-	[8]
Cabbage	HPLC	-	82.0-86.5	-	[8]

Visualizations

Workflow for Pesticide Residue Analysis using Iprovalicarb-d8



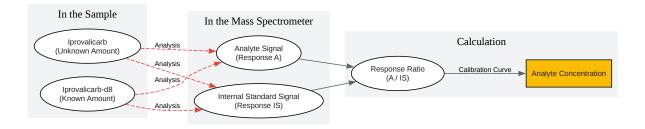


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Caption: Workflow of Iprovalicarb analysis using Iprovalicarb-d8.



Logical Relationship of Isotope Dilution Mass Spectrometry



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Caption: Principle of quantification by isotope dilution.

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